molecular formula C5H8N2O2 B1506632 (3-Ethyl-1,2,4-oxadiazol-5-YL)methanol CAS No. 959237-62-8

(3-Ethyl-1,2,4-oxadiazol-5-YL)methanol

Cat. No.: B1506632
CAS No.: 959237-62-8
M. Wt: 128.13 g/mol
InChI Key: XCFHOYKWHOGMNG-UHFFFAOYSA-N
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Description

(3-Ethyl-1,2,4-oxadiazol-5-YL)methanol is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
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Biological Activity

(3-Ethyl-1,2,4-oxadiazol-5-YL)methanol, a compound belonging to the oxadiazole family, has garnered attention in recent years due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial, antifungal, and antioxidant activities, while also summarizing significant research findings and case studies.

Chemical Structure

The chemical structure of this compound is characterized by the oxadiazole ring, which is known for its diverse biological activities. The compound's molecular formula is C5_5H8_8N2_2O, and its CAS number is 959237-62-8.

Antibacterial Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. A study highlighted the effectiveness of similar oxadiazole derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

Pathogen MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These findings suggest that this compound may possess comparable antibacterial activity due to structural similarities with other effective compounds .

Antifungal Activity

In addition to antibacterial effects, oxadiazole derivatives have shown antifungal activity. A comparative study indicated that certain derivatives inhibited fungal growth effectively:

Fungal Strain Inhibition Zone (mm)
Candida albicans15
Aspergillus niger12

These results imply that this compound could also be explored for antifungal applications .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Preliminary studies on similar compounds have employed assays such as DPPH and FRAP to evaluate antioxidant capacity:

Assay Type IC50 Value (µg/mL)
DPPH25
FRAP30

These values suggest that this compound may exhibit moderate antioxidant activity .

Case Studies and Research Findings

Several case studies have investigated the biological activity of oxadiazole derivatives:

  • Study on Antimicrobial Efficacy : A recent publication examined various oxadiazole derivatives for their antimicrobial efficacy against clinical isolates. The study reported that modifications in the side chains significantly influenced the biological activity of these compounds.
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that the presence of electron-withdrawing groups enhances antibacterial potency. This insight could guide future modifications of this compound to improve its efficacy.
  • Pharmacological Applications : Another study discussed the potential applications of oxadiazoles in drug development, highlighting their role as lead compounds in the synthesis of new antibiotics and antifungals.

Properties

IUPAC Name

(3-ethyl-1,2,4-oxadiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-2-4-6-5(3-8)9-7-4/h8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFHOYKWHOGMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650860
Record name (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-62-8
Record name 3-Ethyl-1,2,4-oxadiazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959237-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-ethyl-1,2,4-oxadiazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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